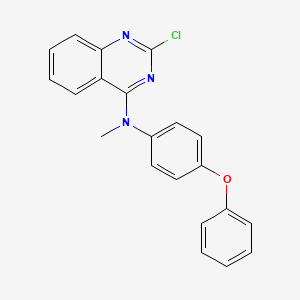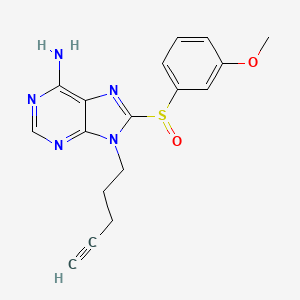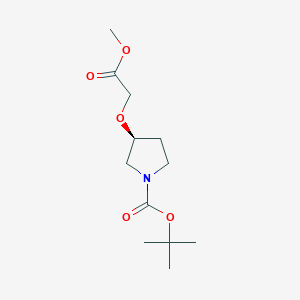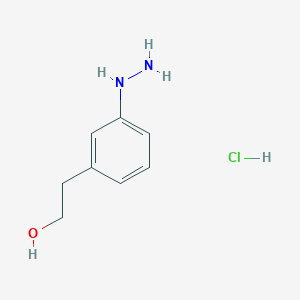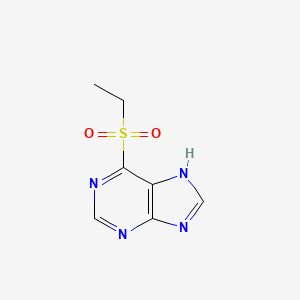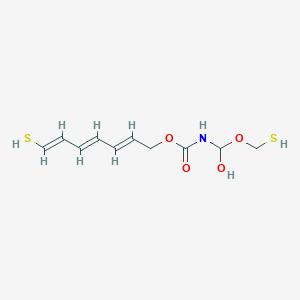
4-Amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile is an organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, particularly as components of nucleic acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-amino-2-chloropyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with a cyanating agent like sodium cyanide to introduce the carbonitrile group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, industrial methods often involve rigorous purification steps, including recrystallization and chromatography, to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
4-Amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The amino and methylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
4-Amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.
作用机制
The mechanism of action of 4-Amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may act as an inhibitor of tyrosine kinases by mimicking ATP and binding to the active site of the enzyme. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
- 4-Amino-2-methyl-pyrimidine-5-carbonitrile
- 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile
- 4-Amino-2-(methylsulfonyl)-6-arylpyrimidine-5-carbonitrile
Uniqueness
4-Amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile is unique due to the presence of both the amino and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .
属性
CAS 编号 |
98198-13-1 |
|---|---|
分子式 |
C6H6N4O2S |
分子量 |
198.21 g/mol |
IUPAC 名称 |
4-amino-2-methylsulfonylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H6N4O2S/c1-13(11,12)6-9-3-4(2-7)5(8)10-6/h3H,1H3,(H2,8,9,10) |
InChI 键 |
VZIQPIVSULONLH-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





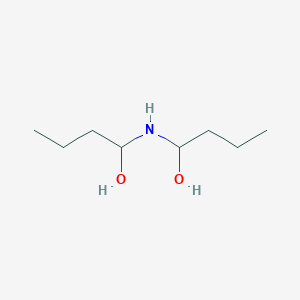
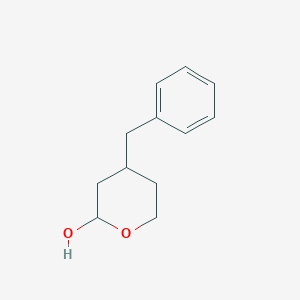
![2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12927725.png)
